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Compound of Interest

Compound Name: Strontium-86

Cat. No.: B083252

Welcome to the technical support center for troubleshooting memory effects in Multi-Collector
Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) for strontium (Sr) analysis. This
guide is designed for researchers, scientists, and drug development professionals to quickly
diagnose and resolve issues related to strontium carryover, ensuring accurate and precise
isotopic measurements.

Frequently Asked Questions (FAQs)

Q1: What are the common symptoms of strontium memory effects in my MC-ICP-MS analysis?
Al: The primary symptoms of strontium memory effects include:

» Elevated Baselines: Higher than normal strontium signals in blank or rinse solutions.

e Poor Precision and Accuracy: Inaccurate and imprecise measurements of your samples and
standards.

 Inaccurate Isotope Ratios: Skewed strontium isotope ratios due to residual strontium from
previous high-concentration samples.

o Carryover Between Samples: The signal from a high-concentration sample affecting the
subsequent low-concentration sample.

» Distorted Peak Shapes: Tailing peaks for strontium isotopes.[1]
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Q2: What are the primary sources of strontium memory in an MC-ICP-MS system?

A2: Strontium memory can originate from various components of the sample introduction
system. The most common sources are:

o Sample Introduction System: The nebulizer, spray chamber, and injector torch are primary
sites for strontium deposition.

o Interface Cones: The sampler and skimmer cones are exposed to the plasma and can
accumulate strontium deposits.[1][2]

e Tubing: Peristaltic pump tubing and sample uptake lines can adsorb strontium, which then
slowly leaches out.

o Autosampler Probe: If not adequately rinsed, the autosampler probe can be a significant
source of carryover.

Q3: How can | minimize strontium memory effects during my analytical sequence?
A3: To minimize memory effects, consider the following best practices:

e Analyze Samples from Low to High Concentration: When possible, arrange your sample
gueue to run lower concentration samples before higher concentration ones.

» Implement Rigorous Washout Procedures: Use an effective rinse solution and allow for
sufficient washout time between samples. A typical starting point is a 2-5% nitric acid
solution.

o Optimize Rinse Times: Empirically determine the necessary rinse time by monitoring the
strontium signal in the rinse solution until it returns to a stable, low baseline.

o Use a Dedicated Rinse Port: If using an autosampler, dedicate a specific, clean rinse port to
minimize cross-contamination.

e Regularly Maintain and Clean Components: Follow a routine maintenance schedule for
cleaning the sample introduction system and interface cones.[1][2]

Q4: What are the recommended rinse solutions for effective strontium washout?
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A4: The most common and effective rinse solution is dilute nitric acid (HNO3).

o Standard Rinse: A 2-5% (v/v) solution of high-purity nitric acid is typically effective for routine
analyses.

e For Stubborn Memory: For persistent strontium memory, a slightly higher concentration of
nitric acid (up to 10%) can be used for a short duration, followed by the standard rinse
solution.

o Complex Matrices: If your samples are in a complex matrix, it is best to match the acid
composition of your rinse solution to your sample matrix to ensure efficient cleaning.

Troubleshooting Guides
Issue 1: Persistently High Strontium Background

If you observe a consistently high strontium background that does not decrease with standard
rinsing procedures, follow this guide.

Step 1: Identify the Source of Contamination

 Isolate the Sample Introduction System: Introduce the rinse solution directly into the
nebulizer, bypassing the autosampler and uptake tubing. If the background drops, the
contamination is likely in the autosampler probe or tubing.

e Check the Rinse Solution: Analyze a fresh batch of your rinse solution to ensure it is not
contaminated.

 Inspect the Sample Introduction Components: Visually inspect the nebulizer, spray chamber,
and torch for any visible deposits.

Step 2: Systematic Cleaning

If the source is not immediately obvious, a systematic cleaning of the sample introduction
system is necessary. Follow the detailed cleaning protocols outlined in the "Experimental
Protocols"” section below. It is recommended to clean the components in the following order:

e Peristaltic pump tubing and sample uptake lines.
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¢ Nebulizer and spray chamber.

« Injector torch.

o Sampler and skimmer cones.

Troubleshooting Flowchart for High Strontium Background
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Start: Persistently High Sr Background

Analyze fresh rinse solution.
Is background still high?

Yes
Rinse solution is contaminated. Byp_ass al_JtosampIer. .
Prepare fresh solution Introduce rinse directly to nebulizer.
: Is background still high?

Contamination in autosampler probe or tubing.

Contamination in sample introduction system.
Clean/replace components. Proceed to systematic cleaning.

1. Clean/replace pump and uptake tubing.

\

2. Clean nebulizer and spray chamber.

Y

3. Clean injector torch.

\

4. Clean sampler and skimmer cones.

Problem Resolved

Click to download full resolution via product page

Caption: Troubleshooting workflow for high strontium background.
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Issue 2: Sample-to-Sample Carryover

If you observe that a high-concentration strontium sample is affecting the results of the
subsequent sample, use this guide.

Step 1: Quantify the Carryover
e Analyze a high-concentration strontium standard.
e Immediately follow with a series of blank or rinse solution analyses.

e Monitor the strontium signal in the blanks to determine how many rinses and how much time
is required for the signal to return to the baseline.

Step 2: Optimize Washout Parameters

 Increase Rinse Time: Extend the duration of the rinse step between samples in your
analytical sequence.

 Increase Rinse Solution Flow Rate: A higher flow rate can more effectively remove adsorbed
strontium.

o Use a More Aggressive Rinse Solution: If a 2-5% nitric acid rinse is insufficient, consider a
brief rinse with a higher concentration, followed by your standard rinse to re-equilibrate the
system.

Step 3: Evaluate Sample Introduction Components

e Tubing Material: Certain tubing materials can be more prone to adsorption. Consider testing
different types of peristaltic pump tubing.

o Spray Chamber Design: Some spray chamber designs may have longer washout times than
others.

Experimental Protocols
Protocol 1: Cleaning of Interface Cones (Sampler and
Skimmer)
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This protocol describes a three-tiered approach to cleaning the interface cones, from a gentle
clean for routine maintenance to a more aggressive procedure for significant contamination.

Materials:

High-purity deionized water

e 2% Citranox solution (or equivalent laboratory detergent)
e 2-5% high-purity nitric acid (HNO3)

» Cotton swabs

 Ultrasonic bath

» Beakers

Procedure:
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. Step 2: .
. Step 1: Initial . Step 3: Step 4: Final
Cleaning Level . Mechanical L. .
Rinse & Soak . Sonication Rinse & Dry
Cleaning
] ) ] Thoroughly rinse
Gently wipe both  Sonicate in

Light (Routine)

Rinse cones with
deionized water.
Soak in 2%

Citranox solution

for 10 minutes.[3]

sides of the
cones with a
cotton swab

dipped in the

Citranox solution.

deionized water
for 2 minutes.

Repeat 3 times
with fresh water
each time.[3][4]

with deionized
water and allow
to air dry or blow
dry with clean
argon or

nitrogen.

Gently wipe both

Place cones in a
2% Citranox
solution and

sonicate for 4

Thoroughly rinse

with deionized

Rinse cones with  sides of the )
o _ minutes. Follow water and allow
deionized water. cones with a ) S )
Moderate ) with sonication in  to air dry or blow
Soak in 2% cotton swab o )
] ] . ] deionized water dry with clean
Citranox solution.  dipped in the )
) i for 2 minutes argon or
Citranox solution. ) )
(repeat 3 times nitrogen.
with fresh water).
[31[4]
) ] ] Sonicate in ]
Rinse cones with  Gently wipe both o Thoroughly rinse
o ) deionized water ] o
deionized water. sides of the ] with deionized
] ) for 2 minutes.
Soak in 2-5% cones with a water and allow
o ] Repeat at least 3 )
Severe nitric acid for 5 cotton swab to air dry or blow

minutes (do not
exceed 5
minutes).[3][4]

dipped in the
nitric acid

solution.

times with fresh
water to ensure
all acid is
removed.[3][4]

dry with clean
argon or

nitrogen.

Important Note: Excessive cleaning, especially with nitric acid, can shorten the lifetime of the

cones.[3]

Workflow for Interface Cone Cleaning
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Light Cleaning Protocol

Soak in 2% Citranox (10 min) ———————>  Wipe with swab ——————>  Sonicate in DI water (3x)

Moderate Cleaning Protocol

Assess Contamination Level Soakin 29 Citranox —————F=  Sonicate in 2% Citranox (4 min) ——=  Sonicate in DI water (3
Severe Cleaning Protocol

Soak in 2-5% HNO3 (max 5 min) ——————  Wipe with swab ——————>  Sonicate in DI water (3x)

Click to download full resolution via product page

Caption: Workflow for cleaning MC-ICP-MS interface cones.

Protocol 2: Cleaning of Nebulizer and Spray Chamber

Materials:

» High-purity deionized water

e 5% nitric acid (HNO3)

o Detergent solution (e.g., 25% Fluka RBS-25 or Triton X-100)
e Methanol

» Nebulizer cleaning tool (for backflushing)

Procedure for Nebulizer:

» Never sonicate the nebulizer or use a wire to clear blockages.[5]
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e Routine Cleaning: Backflush the nebulizer with deionized water, followed by methanol, using

a dedicated cleaning tool.
o For Blockages or Deposits:
o Soak the nebulizer in 5% nitric acid for approximately 30 minutes.
o Backflush with the cleaning solution.
o Rinse thoroughly by backflushing with deionized water.
Procedure for Spray Chamber:
e Routine Cleaning:
o Soak the spray chamber in a 5% nitric acid solution for at least 30 minutes.[5]
o Rinse thoroughly with deionized water and allow to dry.
» For Poor Precision or Visible Droplets:
o Soak the spray chamber overnight in a 25% detergent solution.[5][6]
o Rinse thoroughly with deionized water and allow to dry completely before reinstallation.

Quantitative Data on Washout Efficiency

While specific quantitative data for strontium washout is highly dependent on the instrument,
sample matrix, and concentration levels, the following table provides a general guideline for
expected washout performance with different rinse solutions. Users should perform their own
washout tests to determine the optimal parameters for their specific application.
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Rinse Solution

Typical Washout
Time for High Sr

Expected
Background
Reduction

Notes

Returns to baseline

Standard for most

2% Nitric Acid 2-5 minutes for moderately high Sr o
) applications.
concentrations.
Faster return to Good for more
5% Nitric Acid 1-3 minutes baseline than 2% persistent memory
nitric acid. effects.
Should be followed by
a standard 2% nitric
] ) acid rinse to re-
o ) Rapid reduction of B
10% Nitric Acid (short ) ] equilibrate the system.
] <1 minute high-level ] ] )
rinse) o Use with caution as it
contamination. .
can be more corrosive
to instrument
components.
Can be more effective
o ] o The surfactant helps
2% Nitric Acid + ] for samples with high
2-4 minutes to wet surfaces and

0.01% Triton X-100

dissolved solids or

organic matrices.

remove deposits.

This technical support center guide provides a comprehensive overview of troubleshooting

strontium memory effects in MC-ICP-MS. By following these FAQs, troubleshooting guides, and

experimental protocols, researchers can effectively manage and mitigate strontium carryover,

leading to more accurate and reliable isotopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Memory Effects in MC-ICP-MS]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083252#troubleshooting-memaory-effects-in-mc-icp-
ms-for-strontium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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